
3-Amino-1-(5-bromothiophen-3-yl)-2,2-dimethylpropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-(5-bromothiophen-3-yl)-2,2-dimethylpropan-1-ol is a chemical compound with the molecular formula C10H14BrNOS It is a heterocyclic compound containing a thiophene ring substituted with a bromine atom and an amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(5-bromothiophen-3-yl)-2,2-dimethylpropan-1-ol typically involves the following steps:
Bromination of Thiophene: The starting material, thiophene, is brominated using bromine or N-bromosuccinimide (NBS) to introduce a bromine atom at the 5-position of the thiophene ring.
Amination: The brominated thiophene is then subjected to amination using ammonia or an amine source to introduce the amino group at the 3-position.
Addition of Dimethylpropan-1-ol: The final step involves the addition of 2,2-dimethylpropan-1-ol to the aminated thiophene derivative under suitable reaction conditions, such as the presence of a base or catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-1-(5-bromothiophen-3-yl)-2,2-dimethylpropan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized thiophene derivatives, while substitution reactions can introduce various functional groups into the thiophene ring.
Aplicaciones Científicas De Investigación
3-Amino-1-(5-bromothiophen-3-yl)-2,2-dimethylpropan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as polymers and electronic materials, due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 3-Amino-1-(5-bromothiophen-3-yl)-2,2-dimethylpropan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-1-(5-bromothiophen-3-yl)-2-methylpropan-1-ol: A similar compound with a slightly different alkyl chain.
3-Amino-1-(5-chlorothiophen-3-yl)-2,2-dimethylpropan-1-ol: A compound with a chlorine atom instead of bromine.
3-Amino-1-(5-fluorothiophen-3-yl)-2,2-dimethylpropan-1-ol: A compound with a fluorine atom instead of bromine.
Uniqueness
3-Amino-1-(5-bromothiophen-3-yl)-2,2-dimethylpropan-1-ol is unique due to the presence of the bromine atom in the thiophene ring, which imparts specific chemical and physical properties. This uniqueness makes it valuable for various applications, including its use as a precursor in the synthesis of more complex molecules and its potential biological activities.
Propiedades
Fórmula molecular |
C9H14BrNOS |
|---|---|
Peso molecular |
264.18 g/mol |
Nombre IUPAC |
3-amino-1-(5-bromothiophen-3-yl)-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C9H14BrNOS/c1-9(2,5-11)8(12)6-3-7(10)13-4-6/h3-4,8,12H,5,11H2,1-2H3 |
Clave InChI |
QSMNSPZCMWECJA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CN)C(C1=CSC(=C1)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


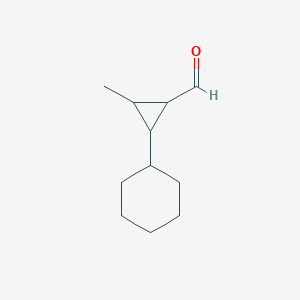
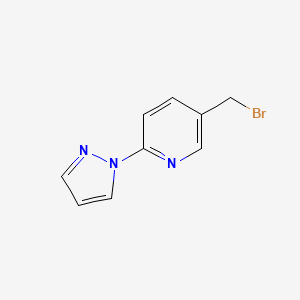
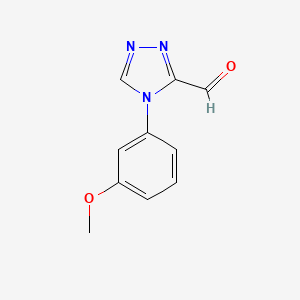
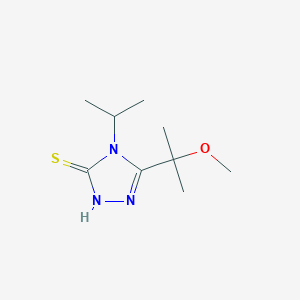
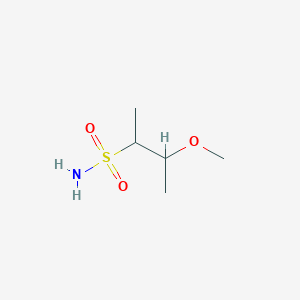
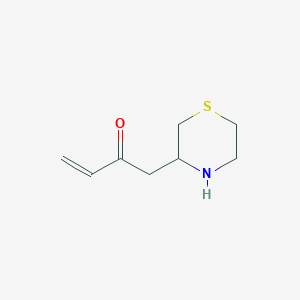

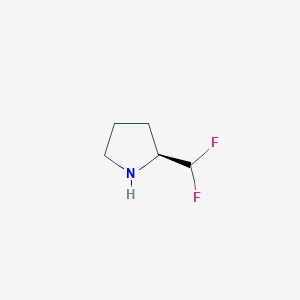
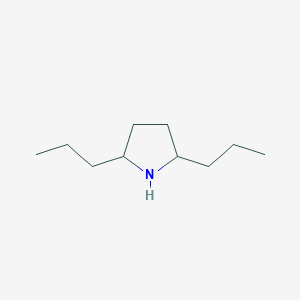
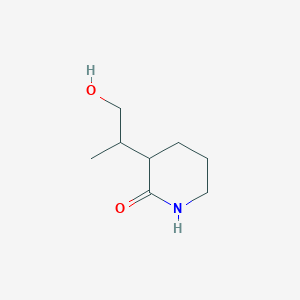
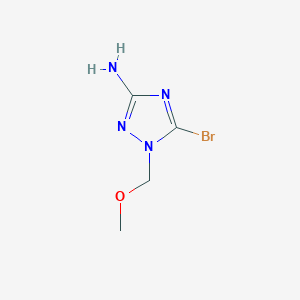


methanol](/img/structure/B13165657.png)
